molecular formula C9H8FNS B1456698 5-Fluoro-3-(methylthio)-1H-indole CAS No. 153261-51-9

5-Fluoro-3-(methylthio)-1H-indole

Cat. No. B1456698
CAS RN: 153261-51-9
M. Wt: 181.23 g/mol
InChI Key: QEILBDIULYHZDF-UHFFFAOYSA-N
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Description

5-Fluoro-3-(methylthio)-1H-indole, also known as 5-Fluoro-MET, is a psychedelic tryptamine derivative related to drugs such as 5-Fluoro-DMT and N-Methyl-N-ethyltryptamine (MET). It acts as an agonist at the 5-HT2A receptor with an EC50 of 20.6 nM and produces a head-twitch response in animal studies . It is claimed to have antidepressant activity .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

A study highlighted the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole variants. These compounds, evaluated for their antituberculosis activity against Mycobacterium tuberculosis, demonstrated the potential of the 5-fluoro-1H-indole scaffold in developing new antituberculosis agents. The research utilized a combination of synthetic chemistry and biological evaluation to identify compounds with significant inhibitory activity, underscoring the importance of 5-fluoro-1H-indole derivatives in medicinal chemistry (Karalı et al., 2007).

Catalytic Activity and Biological Evaluation

Another study focused on the catalytic activity of nickel ferrite nanoparticles in synthesizing 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones, exploring their biological activities. This research presents an innovative approach to synthesizing novel derivatives using nickel ferrite nanoparticles, contributing to the field of catalysis and material science, while also evaluating these compounds for their antioxidant and antimicrobial activities. Such interdisciplinary studies illustrate the versatility of 5-fluoro-1H-indole derivatives in various scientific applications (Rao et al., 2019).

Anticancer Potential

Investigations into indole-thiazolidinone hybrid structures, incorporating 5-fluoro-1H-indole, have revealed promising scaffolds with anticancer potential. These studies not only add to the understanding of the chemical space around 5-fluoro-1H-indole derivatives but also open new avenues for the development of targeted anticancer therapies. By examining the cytotoxic effects of these compounds against various cancer cell lines, researchers have identified potential mechanisms of action and pathways for further investigation, demonstrating the therapeutic potential of these derivatives (Kryshchyshyn-Dylevych et al., 2021).

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(methylthio)-1H-indole involves its activity as an agonist at the 5-HT2A receptor . It produces a head-twitch response in animal studies . More detailed information about its mechanism of action is not available in the search results.

properties

IUPAC Name

5-fluoro-3-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEILBDIULYHZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(methylthio)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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